1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group, a pyrrolidinyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable base and an alkylating agent to form the cyclopropylmethoxy intermediate.
Pyrrolidinyl Group Introduction: The cyclopropylmethoxy intermediate is then reacted with pyrrolidine under appropriate conditions to introduce the pyrrolidinyl group.
Coupling with Trifluoromethylphenyl Group: The final step involves the coupling of the pyrrolidinyl intermediate with a trifluoromethylphenyl derivative using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanol: A similar compound with an alcohol group instead of a ketone.
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)amine: A related compound with an amine group.
Uniqueness
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropylmethoxy and pyrrolidinyl groups contribute to its binding affinity and specificity.
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c18-17(19,20)14-3-1-2-13(8-14)9-16(22)21-7-6-15(10-21)23-11-12-4-5-12/h1-3,8,12,15H,4-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKXSWVZCRILKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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